Product packaging for 2,4,6-Trimethylpyrimidine 1-oxide(Cat. No.:CAS No. 56536-48-2)

2,4,6-Trimethylpyrimidine 1-oxide

Cat. No.: B372509
CAS No.: 56536-48-2
M. Wt: 138.17g/mol
InChI Key: XPGUJKBPBPLKEG-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyrimidine 1-Oxide (CAS 56536-48-2) is a pyrimidine N-oxide derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . In general research, pyrimidine N-oxides are a valuable class of compounds in organic synthesis and pharmaceutical research, though they are often less readily prepared than their pyridine-based analogues . These N-oxides can serve as key intermediates in chemical synthesis. They undergo specific reactions, such as conversion to chloromethylpyrimidines upon treatment with acid chlorides, providing a route to more complex molecules . The compound's structure, characterized by the N-oxide functional group on a tri-methylated pyrimidine ring, makes it a subject of interest for exploring novel chemical transformations and for the development of compounds with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to verify specific properties and applications for their experimental needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B372509 2,4,6-Trimethylpyrimidine 1-oxide CAS No. 56536-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethyl-1-oxidopyrimidin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-6(2)9(10)7(3)8-5/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGUJKBPBPLKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=N1)C)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4,6 Trimethylpyrimidine 1 Oxide and Its Structural Analogues

Strategies for N-Oxidation of Pyrimidine (B1678525) Scaffolds

The most direct method for preparing pyrimidine N-oxides is the oxidation of the nitrogen atom in an existing pyrimidine ring. However, the pyrimidine nucleus is relatively electron-deficient, which can make it resistant to oxidation and susceptible to side reactions like ring-opening or decomposition, often leading to poor yields. cdnsciencepub.comresearchgate.netnih.gov The choice of oxidant and reaction conditions is therefore critical. For unsymmetrical pyrimidines, the site of N-oxidation is influenced by the electronic effects of the substituents; electron-donating groups generally direct oxidation to the para-position. cdnsciencepub.com

Historically, the N-oxidation of pyrimidines has been achieved using strong oxidizing agents, primarily peroxy acids. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) and peracetic acid have been widely employed. cdnsciencepub.com For instance, the direct N-oxidation of 2,4,6-trimethylpyrimidine (B372508) can be accomplished using mCPBA. Hydrogen peroxide, often in the presence of an acid like glacial acetic acid, is another common oxidant used for this transformation. clockss.org The direct oxidation of 2-alkyl-4-ethyl-6-methylpyrimidines with hydrogen peroxide in glacial acetic acid has been shown to yield a mixture of their 1-oxide and 3-oxide isomers. clockss.org However, these classical methods can suffer from drawbacks, including the need for stoichiometric amounts of the oxidant and difficulties in separating the product from byproducts, such as m-chlorobenzoic acid in the case of mCPBA. thieme-connect.de

OxidantTypical SubstrateNotes
m-Chloroperoxybenzoic acid (mCPBA)2,4,6-TrimethylpyrimidineA common and effective reagent, though byproduct removal can be challenging. rsc.org
Hydrogen Peroxide (H₂O₂) / Acetic Acid2-Alkyl-4-ethyl-6-methylpyrimidinesA straightforward method, can produce isomeric mixtures with unsymmetrical pyrimidines. cdnsciencepub.comclockss.org
Monoperphthalic acid4-Alkylsubstituted quinazolinesCan lead to mixtures of N-1 and N-3 oxides along with other byproducts. nih.gov

To overcome the limitations of classical methods, various catalytic systems have been developed to facilitate a more efficient and cleaner N-oxidation of pyrimidines, often using hydrogen peroxide as the terminal oxidant. One notable system employs sodium tungstate (B81510) as a catalyst for the N-oxidation of 6-chloro-2,4-diaminopyrimidine with H₂O₂, which is advantageous for industrial-scale production. questjournals.org More recently, nano-spinel chromite catalysts, such as CoCr₂O₄, have been shown to be highly effective for the N-oxidation of 2,6-diamino-4-chloropyrimidine with H₂O₂. This heterogeneous catalytic system demonstrates remarkable activity, achieving a 95.6% yield in 90 minutes, and the catalyst can be recycled multiple times without a significant loss in activity. bohrium.com

For hindered pyridines, which are often poor substrates for other methods, methyltrioxorhenium (MTO) catalyzed oxidation with hydrogen peroxide has proven effective, although its efficacy can be sensitive to steric hindrance. thieme-connect.de Another approach involves the use of maleic anhydride (B1165640) derivatives as catalysts for the N-oxidation of pyridines with H₂O₂. rsc.org The choice of the specific anhydride catalyst depends on the electronic properties of the pyridine (B92270) substrate, with different derivatives being optimal for electron-rich versus electron-deficient rings. rsc.org

Catalyst SystemSubstrate ExampleKey Advantages
Sodium Tungstate / H₂O₂6-Chloro-2,4-diaminopyrimidineIndustrially scalable, avoids harsh oxidants. questjournals.org
Nano-CoCr₂O₄ / H₂O₂2,6-Diamino-4-chloropyrimidineHigh yield (95.6%), rapid reaction, recyclable heterogeneous catalyst. bohrium.com
Methyltrioxorhenium (MTO) / H₂O₂Hindered PyridinesEffective for sterically hindered substrates. thieme-connect.de
Maleic Anhydride Derivatives / H₂O₂Various PyridinesCatalytic, tunable based on substrate electronics. rsc.org
Rhenium-based catalysts / Sodium PercarbonateTertiary Nitrogen CompoundsExcellent yields under mild conditions. organic-chemistry.org

Modern synthetic chemistry continues to produce novel reagents for N-oxidation that offer improved selectivity and milder reaction conditions. A combination of trifluoroacetic anhydride (TFAA) and hydrogen peroxide is an effective system for oxidizing nitrogen-rich fused pyrimidines. rsc.orgrsc.org Other effective oxidants include Oxone and urea-hydrogen peroxide (UHP), the latter being a stable, inexpensive, and easy-to-handle solid reagent. rsc.orgorganic-chemistry.org

In a distinct approach, photoredox catalysis has emerged as a powerful tool. Recent studies have shown that pyridine N-oxides can be converted to pyridine N-oxy radicals via single-electron oxidation catalyzed by a photocatalyst. acs.org This radical can then engage in further reactions, demonstrating a novel activation pathway for these compounds. acs.org

De Novo Pyrimidine N-Oxide Synthesis via Ring Construction

An alternative to direct oxidation is the de novo synthesis, which involves building the heterocyclic ring from acyclic or simpler cyclic precursors. This approach is particularly valuable for accessing highly substituted pyrimidine N-oxides that may not be easily accessible through direct oxidation of the corresponding pyrimidine.

The de novo synthesis of pyrimidines often involves the condensation of a three-carbon component, like a 1,3-dicarbonyl compound, with a reagent containing an amidine moiety. nih.gov To generate the N-oxide directly, this strategy can be adapted. A powerful modern example is the LANCA three-component reaction, which produces β-alkoxy-β-ketoenamides. These intermediates can then undergo cyclocondensation with hydroxylamine (B1172632) hydrochloride under mild conditions to afford a wide variety of highly substituted pyrimidine N-oxides in good yields. thieme-connect.comresearchgate.net This method is robust and tolerates sterically demanding substituents.

Another strategy involves the transformation of a complex pyrimidine-containing molecule into an iminoenamine, which serves as a surrogate for a 1,3-dicarbonyl compound. This intermediate can then be used in de novo heterocycle synthesis to generate new pyrimidine analogues, providing a deconstruction-reconstruction approach to molecular diversification. nih.gov

Reaction SequenceDescription
LANCA / Cyclocondensation A three-component reaction of a lithiated alkoxyallene, a nitrile, and a carboxylic acid yields a β-alkoxy-β-ketoenamide. thieme-connect.com
Subsequent cyclocondensation with hydroxylamine hydrochloride forms the pyrimidine N-oxide ring. thieme-connect.comresearchgate.net
Iminoenamine Cyclization A complex pyrimidine is converted to an iminoenamine building block. nih.gov
The iminoenamine undergoes cyclization with an amidine source to form a new, diversified pyrimidine ring. nih.gov

Ring transformation reactions represent a more intricate but powerful method for synthesizing novel heterocyclic systems. In some cases, existing heterocyclic rings can be converted into pyrimidine N-oxides. For example, the reaction of 6-bromomethyl-1,3-dimethyl-5-nitrouracil with primary amines leads to the formation of pyrazolo[4,3-d]pyrimidine 1-oxides. rsc.org These can be further converted into pyrimido[5,4-d]pyrimidines, showcasing the synthetic utility of ring transformation cascades. rsc.org

The presence of an N-oxide function is known to enhance the electrophilic character of the pyrimidine ring, making it more susceptible to nucleophilic attack and subsequent ring transformations. wur.nl For instance, 4-substituted-6-phenyl(methyl)pyrimidine 1-oxides can undergo ring contraction into 5-amino-3-phenyl(methyl)isoxazoles. wur.nl While this particular example illustrates the transformation of a pyrimidine N-oxide, the underlying principles of nucleophilic addition followed by ring-opening and recyclization can be conceptually applied to construct pyrimidine N-oxide rings from other heterocyclic precursors.

Mechanistic Insights into 2,4,6-Trimethylpyrimidine 1-oxide Formation

The formation of this compound and related pyrimidine N-oxides is accomplished through specific chemical transformations that involve the introduction of an oxygen atom onto one of the ring's nitrogen atoms. The mechanistic pathways for this conversion are primarily centered on two approaches: direct oxidation of the parent pyrimidine and cyclization reactions from acyclic precursors.

The most prevalent and direct mechanism for the synthesis of this compound is the N-oxidation of the parent heterocycle, 2,4,6-trimethylpyrimidine. This reaction involves the direct attack of an electrophilic oxygen species on the lone pair of electrons of a ring nitrogen atom. The N-oxide group is typically introduced by oxidizing the parent pyrimidine with an appropriate oxidizing agent, such as a peroxy acid like meta-chloroperbenzoic acid (m-CPBA). The general mechanism involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyrimidine ring. Other oxidizing systems, including sodium percarbonate with rhenium-based catalysts or urea-hydrogen peroxide adducts, are also effective for the N-oxidation of nitrogen-containing heterocycles. organic-chemistry.org

An alternative mechanistic pathway involves the construction of the pyrimidine N-oxide ring from acyclic precursors. One such method is the reaction of carboxamide oximes with β-dicarbonyl compounds like acetylacetone (B45752) (AA) in the presence of a catalyst such as trifluoroacetic acid (TFA). semanticscholar.org In this approach, the transformation of a carboxamide oxime with acetylacetone leads to the formation of a 2-substituted 4,6-dimethylpyrimidine (B31164) 1-oxide. semanticscholar.org The proposed mechanism for this reaction suggests an initial attack of a reagent on the amino group of the carboxamide oxime functionality. This is followed by a favored cyclization to yield the corresponding N-oxide. A competing, though less common, reaction is a ring-closure that results in a 1,2,4-oxadiazole (B8745197), which would require the cleavage of a carbon-carbon bond. semanticscholar.org The participation of the carboxamide oxime's OH group in the initial step is considered unlikely. semanticscholar.org

These varied mechanistic approaches provide flexibility in the synthesis of this compound and its analogues, allowing for the selection of a route based on the availability of starting materials and desired substitution patterns.

Table 1: Mechanistic Approaches to Pyrimidine N-Oxide Formation

Mechanistic Pathway Precursor(s) Key Reagents/Conditions Mechanistic Description
Direct N-Oxidation 2,4,6-Trimethylpyrimidine Peroxy acids (e.g., m-CPBA), Sodium Percarbonate/Re catalyst, Urea-Hydrogen Peroxide Direct transfer of an oxygen atom to a ring nitrogen from an oxidizing agent. organic-chemistry.org
Cyclization Carboxamide Oxime and Acetylacetone Trifluoroacetic acid (TFA) Initial reaction at the carboxamide oxime's amino group, followed by cyclization to form the pyrimidine N-oxide ring. semanticscholar.org

Chemical Reactivity and Transformation Mechanisms of 2,4,6 Trimethylpyrimidine 1 Oxide

Nucleophilic Processes Involving the Pyrimidine (B1678525) N-Oxide Moiety

The N-oxide function profoundly activates the heterocyclic ring toward nucleophilic attack, particularly at the positions ortho and para (C2, C6, and C4) to the nitrogen atom. This activation stems from the ability of the N-oxide to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. However, in 2,4,6-trimethylpyrimidine (B372508) 1-oxide, these activated positions are occupied by methyl groups, which are not typically viable leaving groups in nucleophilic aromatic substitution reactions.

Direct Nucleophilic Aromatic Substitution on 2,4,6-Trimethylpyrimidine 1-oxide

Direct nucleophilic aromatic substitution (SNAr) on the pyrimidine ring of this compound is generally not a feasible reaction pathway. The SNAr mechanism requires the displacement of a suitable leaving group, such as a halide or a phenoxy group, from an activated position. Studies on related compounds, such as 4-phenoxy-6-methylpyrimidine 1-oxide, have demonstrated that a phenoxy group at the C4 position can be readily substituted by various nucleophiles. jst.go.jp However, the C-C bond of a methyl group is strong, and the methyl anion (CH₃⁻) is an exceptionally poor leaving group, making its displacement by a nucleophile energetically unfavorable under standard SNAr conditions. Consequently, reactions that typically proceed via direct substitution on the aromatic ring are not observed for this compound.

Addition-Elimination Reaction Pathways

The classical mechanism for nucleophilic aromatic substitution on electron-deficient heterocycles is the addition-elimination pathway. This process involves two principal steps:

Addition: The nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring (positions C2, C4, or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled from the intermediate, restoring the aromaticity of the ring and yielding the substitution product.

For this compound, a hypothetical nucleophilic attack at the C2, C4, or C6 positions would lead to a Meisenheimer-like intermediate. The negative charge in this intermediate would be delocalized over the pyrimidine ring and, crucially, onto the oxygen atom of the N-oxide group, which provides significant stabilization. Despite this stabilization, the second step—elimination—cannot proceed because there is no adequate leaving group attached to the tetrahedral carbon atom. The only potential leaving groups are a hydride ion (H⁻) or a methyl anion (CH₃⁻), neither of which is readily eliminated. Therefore, while the initial addition of a nucleophile might be conceptually possible, the lack of a leaving group prevents the completion of the substitution reaction, leading to no net transformation via this pathway.

Regioselectivity and Stereoselectivity in Nucleophilic Reactions

Given that direct nucleophilic substitution on the ring is impeded, the discussion of regioselectivity for this reaction type on this compound is largely theoretical. In related pyrimidine N-oxides that do possess leaving groups, nucleophilic attack is highly regioselective. The N-oxide group directs incoming nucleophiles primarily to the C2 and C6 positions, with the C4 position being a secondary site of attack. This preference is due to the superior stabilization of the negative charge in the reaction intermediate when the attack occurs at the positions ortho to the N-oxide. Stereoselectivity is not a relevant factor in these substitution reactions as they occur on a planar aromatic ring, and the key intermediate does not typically involve the formation of stable chiral centers.

Electrophilic Functionalization and Substitution Patterns

While the pyrimidine N-oxide ring is deactivated towards electrophilic aromatic substitution, the primary mode of reactivity for this compound involves reactions with electrophiles at the side-chain methyl groups. The N-oxide group increases the acidity of the protons on the methyl groups, particularly at the C2 and C6 positions, facilitating their deprotonation and subsequent reaction with electrophiles.

Reactivity Towards Electrophiles at the Ring and Methyl Substituents

Electrophilic attack on the ring carbons of this compound is disfavored due to the electron-deficient nature of the pyrimidine ring, which is further deactivated by the inductive effect of the N-oxide. The most common reaction with electrophiles involves the nucleophilic oxygen atom of the N-oxide itself or, more synthetically useful, the methyl substituents.

A notable reaction in this class is the Boekelheide rearrangement . This reaction occurs when N-oxides with an α-alkyl group (at C2 or C6) are treated with acetic anhydride (B1165640) or trifluoroacetic anhydride. wikipedia.org Although not specifically documented for this compound, studies on other pyrimidine N-oxides suggest a similar pathway would occur. nih.govresearchgate.net The mechanism involves:

Acylation of the N-oxide oxygen by the anhydride.

Deprotonation of an adjacent methyl group (at C2 or C6) by the acetate (B1210297) or trifluoroacetate (B77799) anion to form a methylene (B1212753) intermediate.

A nih.govnih.gov-sigmatropic rearrangement, which transfers the acyl group to the methyl carbon.

Hydrolysis of the resulting ester to yield a hydroxymethylpyrimidine derivative.

Recent investigations into the Boekelheide rearrangement on model pyrimidine N-oxides suggest that the reaction may proceed, at least in part, through radical intermediates, especially when using acetic anhydride. nih.govfu-berlin.de

ReagentExpected Product after HydrolysisReaction Type
Acetic Anhydride(4,6-Dimethylpyrimidin-2-yl)methanolBoekelheide Rearrangement
Trifluoroacetic Anhydride(4,6-Dimethylpyrimidin-2-yl)methanolBoekelheide Rearrangement
Phosphoryl Chloride2-(Chloromethyl)-4,6-dimethylpyrimidineSide-chain Halogenation

Metallation and Subsequent Electrophilic Quenching Reactions

The enhanced acidity of the methyl protons, especially at the C2 and C6 positions, makes them susceptible to deprotonation by strong bases, a process known as metallation. The use of organolithium reagents (like n-butyllithium) or lithium amides (like lithium diisopropylamide, LDA) would be expected to selectively remove a proton from one of the methyl groups to form a lithiated intermediate (a pyrimidinyl-methyl carbanion).

The regioselectivity of this deprotonation is anticipated to favor the C2 and C6 methyl groups over the C4 methyl group. This is because the resulting carbanion at the C2/C6 position is better stabilized by the adjacent positively charged nitrogen of the N-oxide moiety and potential chelation with the lithium cation.

This highly nucleophilic carbanion can then be "quenched" by reacting it with a wide variety of electrophiles, allowing for the synthesis of diverse functionalized pyrimidine derivatives. This two-step sequence provides a powerful method for side-chain elaboration.

Table of Potential Electrophilic Quenching Reactions

Class of Electrophile Example Electrophile Resulting Functional Group
Alkyl Halides Methyl Iodide (CH₃I) Ethyl (-CH₂CH₃)
Aldehydes Benzaldehyde (B42025) (PhCHO) Hydroxyethyl (-CH₂(CHOH)Ph)
Ketones Acetone ((CH₃)₂CO) Hydroxypropyl (-CH₂C(OH)(CH₃)₂)
Carbon Dioxide CO₂ Carboxylic Acid (-CH₂COOH)

This metallation-quenching strategy represents a key pathway for the synthetic transformation of this compound, leveraging the activating effect of the N-oxide group to functionalize the otherwise unreactive methyl substituents.

Rearrangement Reactions of this compound

The N-oxide functional group significantly influences the electron distribution within the pyrimidine ring, rendering it susceptible to a variety of rearrangement reactions under thermal and photochemical conditions. These transformations often lead to novel heterocyclic structures by altering the substitution pattern or modifying the core ring structure itself.

Thermal Rearrangements and Isomerizations

A prominent thermal rearrangement reaction for pyrimidine N-oxides with an adjacent methyl group, such as this compound, is the Boekelheide rearrangement. researchgate.net This reaction typically occurs when the N-oxide is treated with an acid anhydride, such as acetic anhydride. researchgate.netresearchgate.net The process involves the acylation of the N-oxide oxygen, followed by a nih.govnih.gov-sigmatropic rearrangement, which ultimately transfers the acyl group to the adjacent methyl carbon. chemtube3d.com

However, detailed studies on model pyrimidine N-oxides have revealed that the Boekelheide rearrangement is not always straightforward and can proceed, at least partially, through radical intermediates. researchgate.netfu-berlin.de The reaction conditions, including the choice of solvent and the presence of radical initiators or traps, can significantly influence the product distribution. researchgate.netfu-berlin.de For instance, when a model pyrimidine N-oxide was reacted with acetic anhydride in solvents that are prone to hydrogen atom donation (like toluene (B28343) or tetrahydrofuran), products incorporating fragments from the solvent were observed. researchgate.netfu-berlin.de This suggests the involvement of a (pyrimidin-4-yl)methyl radical as a key intermediate. researchgate.net

The table below summarizes the outcomes of the Boekelheide rearrangement of a model pyrimidine N-oxide under various conditions, illustrating the potential for side product formation and the influence of reaction parameters. While this data is for a model compound, it provides insight into the expected reactivity of this compound.

EntrySolvent/AdditiveMajor Product(s)Observed Yield(s)Inference
1Acetic Anhydride (neat)4-Acetoxymethyl-pyrimidine derivative~50-60%Standard Boekelheide product. researchgate.net
2Toluene4-Acetoxymethyl- and 2-Phenylethyl-pyrimidine derivatives54% and 22% respectivelySolvent participation suggests radical intermediates. researchgate.netfu-berlin.de
3Tetrahydrofuran (THF)(Tetrahydrofur-2-yl)methyl-pyrimidine derivative41% (major product)Significant solvent incorporation via radical pathway. researchgate.netfu-berlin.de
4TEMPO (radical trap)TEMPO-trapped radical adduct20%Direct evidence for the (pyrimidin-4-yl)methyl radical. researchgate.netfu-berlin.de

Radical Chemistry and Single-Electron Transfer Pathways

The chemistry of pyrimidine N-oxides is not limited to ionic or concerted pathways; radical and single-electron transfer (SET) processes play a crucial role in their reactivity. These pathways open up avenues for novel transformations, particularly in the functionalization of unactivated C-H bonds.

Generation and Reactivity of Radical Species from Pyrimidine N-Oxides

Radical species can be generated from pyrimidine N-oxides in several ways. As discussed in the context of the Boekelheide rearrangement, homolytic cleavage of an intermediate can produce a (pyrimidin-4-yl)methyl radical. researchgate.netfu-berlin.de

A more general and synthetically powerful method involves the single-electron oxidation of the N-oxide. nih.govnih.gov This process generates a highly reactive oxygen-centered radical cation, also known as a pyridine (B92270) N-oxy radical in the case of pyridine analogs. nih.govnih.gov This transformation can be achieved electrochemically or, more commonly, through photoredox catalysis. acs.orgresearchgate.net In a typical photocatalytic cycle, a photoexcited catalyst oxidizes the pyrimidine N-oxide to its corresponding radical cation. nih.govnih.gov This electrophilic radical species is a potent hydrogen atom transfer (HAT) agent. nih.govacs.org

The key steps in the generation and reactivity of these radicals are:

Single-Electron Oxidation : Pyrimidine N-oxide is oxidized by a photoexcited catalyst (e.g., an acridinium (B8443388) salt) to form the N-oxy radical cation. nih.govnih.gov

Hydrogen Atom Transfer (HAT) : The highly electrophilic N-oxy radical abstracts a hydrogen atom from a suitable donor, such as an aliphatic C-H bond, to generate a carbon-centered radical. nih.govacs.org

Radical Propagation : The newly formed carbon radical can then participate in various subsequent reactions, such as addition to an alkene. nih.gov

Applications in Carbon-Hydrogen Bond Functionalization

The ability of pyrimidine N-oxy radicals to act as powerful HAT agents has been harnessed for the functionalization of unactivated C(sp³)–H bonds. nih.govacs.org This strategy provides a valuable tool for late-stage functionalization in complex molecule synthesis. The process, typically mediated by a combination of a photoredox catalyst and a pyrimidine N-oxide derivative under visible light, allows for the alkylation and heteroarylation of tertiary, secondary, and even primary C-H bonds. nih.govacs.orgacs.org

The general mechanism for C-H alkylation involves a dual catalytic cycle:

The photocatalyst absorbs light and oxidizes the pyrimidine N-oxide to the N-oxy radical. nih.gov

The N-oxy radical abstracts a hydrogen atom from an alkane, generating an alkyl radical and a protonated N-oxide. nih.gov

The alkyl radical adds to an electron-deficient olefin (a radical acceptor). nih.gov

The resulting radical intermediate is then reduced by the reduced form of the photocatalyst, regenerating its active state and forming a carbanion, which is subsequently protonated to yield the final product. nih.govnih.gov

The reactivity and selectivity of the N-oxide HAT catalyst can be fine-tuned by modifying the substituents on the pyrimidine ring. acs.orgresearchgate.net This allows for control over which C-H bond in a substrate is functionalized. acs.org

N-Oxide Catalyst TypeC-H SubstrateRadical AcceptorFunctionalization ProductKey Feature
Pyridine N-Oxide AnalogCyclooctaneDiethyl benzylidenemalonateAlkylated CyclooctaneFunctionalization of unactivated secondary C-H bonds. acs.org
2,6-Dichloropyridine N-Oxide AnalogAmbroxideElectron-deficient olefinRegioselectively alkylated AmbroxideDemonstrates late-stage functionalization of complex molecules. acs.org
Pyridine N-Oxide AnalogVarious AlkanesHeteroarenesHeteroarylated AlkanesEnables direct C-H heteroarylation. nih.govacs.org

Ring Transformations and Skeletal Rearrangements of Pyrimidine N-Oxides

Under certain conditions, the pyrimidine N-oxide ring can undergo profound transformations leading to different heterocyclic systems. These skeletal rearrangements often involve ring-opening followed by recyclization.

As previously mentioned, the photolysis of this compound provides a clear example of a ring transformation, converting the six-membered pyrimidine ring into a five-membered imidazole (B134444) ring (4(5)-acetyl-2,5(4)-dimethylimidazole). wur.nlresearchgate.net This type of ring contraction is a known, though not universally observed, reaction pathway in the photochemistry of azaaromatic N-oxides. wur.nl

In other related systems, such as acylated adenosine (B11128) N-oxides, treatment with carboxylic anhydrides can lead to the opening of the pyrimidine ring, followed by an exocyclic ring closure to form 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net While the specific substrates differ, this illustrates a general principle where the N-oxide group can activate the pyrimidine ring towards nucleophilic attack and subsequent ring cleavage, paving the way for skeletal rearrangements into other heterocyclic structures. researchgate.netwur.nl These transformations, often proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, are powerful methods for converting one heterocyclic system into another, significantly expanding synthetic possibilities. nih.gov

Degenerate Ring Interconversions

Degenerate ring interconversions are processes in which the skeletal atoms of a heterocyclic ring rearrange, resulting in a new ring system that is structurally identical to the starting material, although the atoms may have exchanged positions. While this phenomenon has been studied in various nitrogen-containing heterocycles, specific research detailing degenerate ring interconversions for this compound is not extensively documented in the reviewed literature.

However, a relevant mechanism that can lead to such transformations in pyrimidine derivatives is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This pathway is well-established for the reaction of substituted pyrimidines with strong nucleophiles like metal amides. The process involves the initial addition of the nucleophile to the pyrimidine ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate. Subsequent ring closure can then lead to a rearranged product. In a degenerate transformation, this would result in the reformation of the original pyrimidine ring, but with an exchange of ring atoms with the nucleophile.

For this compound, a hypothetical degenerate ring interconversion could be envisioned, for instance, in the presence of a labeled nucleophile, which would allow for the tracking of atom exchange. The general steps of the ANRORC mechanism are outlined below.

StepDescription
1. Nucleophilic Addition A nucleophile attacks an electrophilic carbon atom of the pyrimidine ring.
2. Ring Opening The heterocyclic ring cleaves to form a more stable open-chain intermediate.
3. Ring Closure The open-chain intermediate undergoes intramolecular cyclization to form a new heterocyclic ring.

While the ANRORC mechanism is a known pathway for degenerate ring transformations in the broader class of pyrimidines, its specific application to this compound remains a subject for further investigation.

Ring Contraction to Five-Membered Heterocycles

The photochemical behavior of this compound has been a subject of detailed study, revealing a propensity for ring contraction to form five-membered heterocyclic systems. Specifically, photolysis of this compound leads to the formation of an imidazole derivative.

When this compound is irradiated with ultraviolet light (e.g., at 254 nm) in a solvent such as methanol (B129727), it undergoes a rearrangement to yield 4(5)-acetyl-2,5(4)-dimethylimidazole. wikipedia.orgresearchgate.net Alongside this ring contraction product, a rearranged isomer, 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine, is also formed. wikipedia.org The formation of the imidazole derivative is also observed when the photolysis is carried out in benzene. wikipedia.org

The proposed mechanism for this photochemical ring contraction is believed to proceed through a highly reactive, bicyclic oxaziridine (B8769555) intermediate. This intermediate is formed by the electrocyclization of the N-oxide oxygen atom onto an adjacent carbon atom of the pyrimidine ring. The oxaziridine is thermally unstable and undergoes further rearrangement to yield the final products. Although oxaziridines derived from aromatic N-oxides have not been successfully isolated due to their instability, their role as transient intermediates is widely accepted in the photochemistry of azaaromatic N-oxides. wikipedia.org

The following table summarizes the products obtained from the photolysis of this compound.

ReactantConditionProduct(s)
This compoundPhotolysis (254 nm) in Methanol4(5)-Acetyl-2,5(4)-dimethylimidazole and 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine wikipedia.org
This compoundPhotolysis in Benzene4(5)-Acetyl-2,5(4)-dimethylimidazole and an unidentified compound wikipedia.org

Ring Expansion Reactions

Ring expansion reactions of pyrimidine N-oxides, which would lead to the formation of seven-membered heterocyclic rings, are a theoretically plausible but less commonly observed transformation for this compound. The photochemical rearrangement of azaaromatic N-oxides can, in principle, lead to ring expansion through the formation of an oxaziridine intermediate, which could then rearrange to a 1,2,4-oxadiazepine.

This type of ring expansion has been discussed as a potential pathway in the photochemistry of other pyrimidine N-oxides. The initial step is the photochemical isomerization of the N-oxide to an oxaziridine. This three-membered ring intermediate can then undergo cleavage of the weak N-O bond and subsequent ring opening and rearrangement to form a seven-membered oxadiazepine ring.

While the formation of a 1,2,4-oxadiazepine from this compound is a mechanistically conceivable pathway, direct experimental evidence for such a ring expansion is not prominently featured in the scientific literature for this specific compound. The competition between different rearrangement pathways, such as ring contraction, often dictates the final product distribution. The relative stabilities of the intermediates and the transition states for the various possible rearrangements are crucial in determining the favored reaction course.

The table below outlines the hypothetical intermediates and products in a potential ring expansion of this compound.

Starting MaterialIntermediatePotential Product
This compoundOxaziridine1,2,4-Oxadiazepine derivative

Further research would be necessary to definitively establish the conditions under which, if any, ring expansion of this compound occurs and to characterize the resulting seven-membered heterocyclic products.

Photochemistry and Photophysical Properties of 2,4,6 Trimethylpyrimidine 1 Oxide

Electronic Excited States and Their Chemical Consequences

The initial absorption of a photon promotes a molecule to an electronic excited state, a species with profoundly different reactivity compared to its ground state. For heteroaromatic N-oxides, the nature of the lowest excited state—whether it is a singlet or triplet, and of n,π* or π,π* character—largely dictates the subsequent photochemical outcome. wur.nlrsc.org

In the broader context of aromatic N-oxides, it is well-established that different excited states can lead to distinct reaction pathways. wur.nl The excited singlet state is often implicated in isomerizations and rearrangements, which are common reactions for pyrimidine (B1678525) N-oxides. wur.nl Conversely, the triplet excited state is typically responsible for deoxygenation reactions, a process that involves the abstraction of the oxygen atom from the N-oxide group. wur.nl

However, specific experimental or detailed computational results on the nature of the electronic excited states of 2,4,6-trimethylpyrimidine (B372508) 1-oxide are not extensively documented in the literature. wur.nl While general principles from related N-oxides, such as pyridines and quinolines, provide a foundational understanding, the specific energetic ordering and character of the excited states for this particular pyrimidine derivative remain a subject for more detailed investigation. wur.nlrsc.org The photochemistry observed for 2,4,6-trimethylpyrimidine 1-oxide, which is dominated by rearrangement, strongly suggests the involvement of the excited singlet state. wur.nl

Photochemical Reaction Pathways and Product Diversification

The irradiation of this compound with ultraviolet light initiates a cascade of chemical transformations, leading to a diversification of products that is highly dependent on the reaction environment, particularly the solvent.

Research has shown that photolysis of this compound in methanol (B129727) using 254 nm light leads to a significant rearrangement of the molecular structure. wur.nlresearchgate.net Two primary products have been identified from this reaction: the ring-contracted product, 4(5)-acetyl-2,5(4)-dimethylimidazole, and a rearranged isomer, 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine. wur.nlresearchgate.net The formation of these products indicates that both ring contraction and skeletal rearrangement are viable photochemical pathways.

Interestingly, when the reaction is conducted in a non-polar, aprotic solvent such as benzene, the product distribution changes. wur.nlresearchgate.net In this case, the primary identified product is the same imidazole (B134444) derivative, 4(5)-acetyl-2,5(4)-dimethylimidazole. wur.nlresearchgate.net However, the formation of 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine is not observed; instead, an unidentified compound, referred to as compound X, is also formed. wur.nl This solvent-dependent product distribution suggests that the solvent may play a crucial role in mediating the later stages of the reaction pathway, potentially by stabilizing certain intermediates or transition states over others. It is noteworthy that in both solvents, the products are believed to arise from the same initial primary photoproduct. wur.nlresearchgate.net

SolventIrradiation Wavelength (nm)Identified ProductsReference
Methanol2544(5)-Acetyl-2,5(4)-dimethylimidazole, 1,2,4-Trimethyl-1,6-dihydro-6-oxopyrimidine wur.nlresearchgate.net
Benzene2544(5)-Acetyl-2,5(4)-dimethylimidazole, Unknown Compound X wur.nlresearchgate.net

Characterization of Transient Intermediates in Photoreactions

The photochemical rearrangements of heteroaromatic N-oxides are widely believed to proceed through highly reactive, short-lived intermediates. wur.nl For this compound, as with many other N-oxides, a key proposed intermediate is an oxaziridine (B8769555) derivative. wur.nl These three-membered ring structures are formed by an electrocyclization of the excited N-oxide, where the oxygen atom bonds to a carbon atom of the aromatic ring. wur.nl

The formation of an oxaziridine intermediate is a compelling hypothesis as its subsequent rearrangement can logically explain the observed products. However, the direct detection and isolation of these oxaziridine intermediates derived from aromatic N-oxides have proven to be exceptionally challenging. wur.nl Several factors contribute to this difficulty:

Thermal Instability: The strained three-membered ring of the oxaziridine is often thermally labile, readily rearranging to more stable products even at low temperatures. wur.nl

Photochemical Instability: The oxaziridine intermediate itself may be photochemically active, breaking down upon absorption of light with a quantum yield that is equal to or greater than that of its formation. wur.nl

Short Lifetime: The intermediates may exist as very short-lived species or even as transient states on the reaction pathway, making their detection by conventional spectroscopic methods difficult. wur.nl

In the specific case of the photochemistry of pyrimidine N-oxides, attempts to gather information about the intermediary formation of oxaziridines using conventional flash photolysis have been inconclusive. wur.nl While the involvement of oxaziridines remains a strong possibility, other potential intermediates, such as 1,2,4-oxadiazepines or zwitterionic species, have also been considered in the discussion of these rearrangement reactions. wur.nl The definitive characterization of the transient species in the photoreactions of this compound thus remains an area requiring further advanced spectroscopic investigation.

Coordination Chemistry and Catalytic Applications of 2,4,6 Trimethylpyrimidine 1 Oxide Derivatives

2,4,6-Trimethylpyrimidine (B372508) 1-oxide as a Ligand in Metal-Mediated Processes

The N-oxide functional group significantly alters the electronic landscape of the parent heterocycle, introducing a strong dipole and localizing electron density on the exocyclic oxygen atom. This makes the oxygen a potent Lewis base, capable of coordinating to a wide variety of metal centers.

The coordination of 2,4,6-trimethylpyrimidine 1-oxide to metal ions occurs primarily through the exocyclic oxygen atom. This mode of binding is well-established for a vast range of pyridine (B92270) N-oxide complexes with transition metals. wikipedia.org The resulting metal-oxygen bond creates a coordination complex where the pyrimidine (B1678525) derivative acts as a monodentate ligand.

The key electronic feature of the ligand is the polarized N⁺-O⁻ bond, which makes the oxygen a strong electron-pair donor while reducing the basicity of the ring nitrogen atoms compared to the non-oxidized parent pyrimidine. scripps.edu The three methyl groups on the pyrimidine ring are electron-donating substituents, which further increase the electron density on the ring and, by extension, the donor strength of the N-oxide oxygen.

Structurally, in hypothetical hexacoordinate complexes such as [M(this compound)₆]²⁺, an octahedral geometry would be expected, analogous to the well-characterized hexakis(pyridine-N-oxide) metal complexes. wikipedia.org The steric bulk of the three methyl groups would influence the packing in the solid state and could create a specific steric environment around the metal center, which can be a critical factor in catalytic applications. While the primary coordination is through the oxygen, the pyrimidine ring's nitrogen atoms could potentially engage in secondary interactions or act as bridging points, although this is less common for simple N-oxide ligands.

ParameterTypical Value/DescriptionSource
Coordination Mode Monodentate via N-oxide oxygen wikipedia.org
Common Geometries Tetrahedral, Square Planar, Octahedral acs.org
M-O-N Angle Approximately 120-130° wikipedia.org
N-O Bond Length Lengthens upon coordination
Electronic Nature Strong Lewis base, weak Brønsted base scripps.edunih.gov

Table 1. General Structural and Electronic Characteristics of Metal-N-Oxide Complexes.

While direct catalytic applications of this compound are not extensively documented, its structural and electronic properties suggest significant potential based on analogous systems.

In homogeneous catalysis , heteroaromatic N-oxides are widely used as mild and nucleophilic oxidants, particularly in gold-catalyzed reactions. nih.govthieme-connect.de They can facilitate the oxidation of alkynes to generate highly reactive α-oxo gold carbene intermediates. nih.gov Furthermore, pyridine N-oxides have been employed as hydrogen atom transfer (HAT) precursors in photoredox catalysis for the functionalization of strong, unactivated C-H bonds. acs.orgacs.org In these systems, single-electron oxidation of the N-oxide generates a highly reactive oxygen-centered radical capable of abstracting a hydrogen atom. acs.org The electron-rich nature of this compound could make it a suitable candidate for such transformations.

In the realm of heterogeneous catalysis , pyrimidine derivatives have been used in oxidation reactions over mesoporous catalysts. nih.gov A key strategy involves incorporating N-oxide ligands into coordination polymers or metal-organic frameworks (MOFs). nih.gov This approach creates solid-state catalysts with accessible, ligand-centered active sites. For example, coordination polymers featuring pyridyl N-oxide moieties have been shown to act as efficient heterogeneous catalysts for Knoevenagel condensation reactions. nih.gov Immobilizing this compound onto a solid support could similarly yield a robust and recyclable catalyst, leveraging the Lewis basicity of the N-oxide group to activate substrates.

Chiral Pyrimidine N-Oxide Catalysts in Asymmetric Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, and chiral N-oxides have emerged as a powerful class of organocatalysts and ligands. nih.govresearchgate.net

The development of chiral catalysts based on the this compound scaffold, while not specifically reported, would likely follow established design principles for other chiral heteroaromatic N-oxides. nih.govencyclopedia.pub The primary strategies involve the introduction of a stable source of chirality that can effectively influence the stereochemical outcome of a reaction.

Common approaches include:

Attachment of Chiral Auxiliaries: A frequent strategy is to append a chiral moiety, such as an oxazoline (B21484) ring derived from a chiral amino alcohol, to the pyrimidine backbone. encyclopedia.pub The synthesis would involve functionalizing one of the methyl groups or the C5 position of the pyrimidine ring, followed by the construction of the oxazoline.

Axially Chiral Scaffolds: Creating axial chirality, as famously demonstrated with BINOL or BIPHEP derivatives, is another powerful approach. nih.gov A biaryl system could be constructed by coupling a functionalized this compound unit to another aromatic ring, with bulky substituents to restrict rotation around the aryl-aryl bond.

Planar Chirality: Incorporating the pyrimidine N-oxide into a structure with planar chirality, such as a paracyclophane, is a more advanced strategy that has proven effective for pyridine N-oxides. encyclopedia.pub

The synthesis of these analogues would culminate in the N-oxidation of the pyrimidine nitrogen, typically using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. nih.gov

Chiral heteroaromatic N-oxides are particularly effective as Lewis base organocatalysts, especially in reactions involving organosilicon reagents. nih.govresearchgate.net The high nucleophilicity of the N-oxide oxygen and the strong affinity of silicon for oxygen are key to their catalytic power. nih.gov

A benchmark reaction for these catalysts is the asymmetric allylation of aldehydes with allyltrichlorosilane. encyclopedia.pubresearchgate.net In this process, the chiral N-oxide is proposed to activate the silane, forming a hypervalent siliconate intermediate. The reaction then proceeds through a highly organized, closed, chair-like transition state, which allows for effective transfer of chirality from the catalyst to the product, yielding enantioenriched homoallylic alcohols. researchgate.net

While results for chiral this compound catalysts are not available, the performance of related chiral pyridine N-oxide catalysts in the allylation of benzaldehyde (B42025) demonstrates the potential of this catalyst class.

Catalyst TypeAldehydeYield (%)Enantiomeric Excess (ee, %)Source
Planar Chiral Aza-paracyclophane N-oxideBenzaldehyde9596 encyclopedia.pub
Axially Chiral Bipyridine N,N'-dioxideBenzaldehyde9991 nih.gov
Oxazoline-Pyridine N-oxidem-Nitrobenzaldehyde8814 (as Cu complex) encyclopedia.pub

Table 2. Representative Enantioselective Allylations Catalyzed by Chiral N-Oxide Systems.

Beyond allylation, these catalysts are used for propargylation, aldol (B89426) reactions, and the ring-opening of meso-epoxides. nih.gov Chiral analogues of this compound could foreseeably mediate similar transformations.

Organocatalytic Roles of this compound

Even in its non-chiral form, this compound has potential as an organocatalyst, primarily functioning as a potent nucleophilic catalyst. The N-oxide group is significantly more nucleophilic than the nitrogen atom of the parent pyridine or pyrimidine. acs.org

This enhanced nucleophilicity allows N-oxides to function as highly effective acyl transfer catalysts, similar to the well-known 4-(Dimethylamino)pyridine (DMAP). In this mechanism, the N-oxide oxygen attacks an acyl source (e.g., an anhydride), forming a highly reactive acyloxy-pyridinium or -pyrimidinium intermediate. This intermediate is then readily attacked by a nucleophile (such as an alcohol), transferring the acyl group and regenerating the N-oxide catalyst.

Studies comparing a chiral 4-aryl-pyridine-N-oxide with its non-oxidized pyridine counterpart demonstrated that the N-oxide was essential for high catalytic activity and enantioselectivity in an acylative dynamic kinetic resolution. acs.org The parent pyridine gave low yield and poor stereocontrol, underscoring the superior nucleophilic power of the N-oxide oxygen. acs.org Given these findings, this compound, with its electron-donating methyl groups further enhancing the nucleophilicity of the oxygen, is a promising candidate for use as a super-nucleophilic organocatalyst in acylation and related reactions.

Spectroscopic Characterization and Computational Modeling of 2,4,6 Trimethylpyrimidine 1 Oxide

Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,4,6-trimethylpyrimidine (B372508) 1-oxide, offering insights into its atomic connectivity and dynamic behavior.

Proton and Heteronuclear NMR for Tautomerism and Isomerism

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structural integrity of 2,4,6-trimethylpyrimidine 1-oxide. The formation of the N-oxide group leads to a deshielding effect on the pyrimidine (B1678525) ring protons, resulting in downfield shifts in the ¹H NMR spectrum compared to the non-oxidized parent compound, 2,4,6-trimethylpyrimidine. The chemical shifts of the three methyl groups also provide crucial structural information.

Tautomerism, the interconversion of structural isomers, is a potential phenomenon in pyrimidine derivatives. byjus.comchemistwizards.comwikipedia.org For this compound, NMR studies are essential to determine the predominant tautomeric form in different environments. researchgate.net In solution, the molecule may exist in equilibrium between different tautomers, and the position of this equilibrium can be influenced by factors such as solvent polarity and temperature. nih.gov Low-temperature NMR experiments can be particularly useful in slowing down the exchange between tautomers, allowing for the identification and characterization of individual isomers. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Pyrimidine Derivatives

CompoundProtonChemical Shift (δ, ppm)
PyrimidineH29.26
H4, H68.78
H57.36
2,4,6-TrimethylpyrimidineMethyl Protons~2.45
2,4,6-Trimethylpyridine 1-oxideMethyl Protons2.37
Ring Protons7.12

Note: Specific chemical shift values for this compound require experimental determination. Data for related compounds are provided for comparison. thieme-connect.dersc.org

Advanced NMR Techniques for Reaction Monitoring

Advanced NMR techniques are powerful tools for monitoring the progress of chemical reactions involving this compound. For instance, in situ NMR spectroscopy can track the consumption of reactants and the formation of products in real-time, providing valuable kinetic and mechanistic data. nih.govrsc.org This is particularly useful for optimizing reaction conditions for syntheses utilizing this compound as a precursor.

Techniques like parahydrogen-induced polarization (PHIP) can significantly enhance NMR signals, allowing for the study of reactions at low concentrations. rsc.org While direct application to this compound reactions may require specific labeling, the principle of using advanced NMR for reaction monitoring is well-established. rsc.org Furthermore, monitoring changes in chemical shifts and coupling constants during a reaction can provide insights into the electronic and structural changes occurring in the molecule. nih.govacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

For this compound, a key vibrational mode is the N-O stretch, which is expected to appear in the IR spectrum in the region of approximately 1250–1350 cm⁻¹. The precise frequency of this band can be influenced by the electronic effects of the methyl groups and the pyrimidine ring.

Other important vibrational bands include:

C-H stretching vibrations of the methyl groups, typically observed in the 2850-2950 cm⁻¹ region. core.ac.uk

C=C and C=N stretching vibrations of the pyrimidine ring, which are expected in the 1400-1650 cm⁻¹ range. core.ac.uk

Ring breathing modes and other skeletal vibrations at lower frequencies, which are characteristic of the pyrimidine ring structure.

Both IR and Raman spectroscopy can be used to confirm the presence of these functional groups and to compare the vibrational spectrum of the N-oxide with its parent compound, highlighting the changes induced by the N-oxidation. faccts.demdpi.com The combination of both techniques is powerful because some vibrational modes may be strong in the Raman spectrum but weak in the IR spectrum, and vice versa, providing a more complete vibrational analysis. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
N-OStretch1250–1350
C-H (methyl)Stretch2850–2950
C=C / C=N (aromatic ring)Stretch1400–1650
C-H (aromatic)Stretch3010–3080

Note: These are general ranges and the exact frequencies for this compound would need to be determined experimentally and can be supported by computational calculations. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) in the mass spectrum confirms the molecular formula of C₇H₁₀N₂O, which corresponds to a molecular weight of 138.17 g/mol .

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of pyrimidine N-oxides can be complex and may involve rearrangements. Common fragmentation pathways could include the loss of the oxygen atom, cleavage of the methyl groups, and fragmentation of the pyrimidine ring itself. Studying these fragmentation patterns helps in confirming the structure and understanding the stability of the molecule under ionization conditions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent ion and its fragments. nih.govrsc.org

X-ray Diffraction Analysis of this compound and its Adducts

This technique is also invaluable for studying the crystal structures of adducts formed by this compound with other molecules, such as metal complexes. researchgate.net The analysis of these adducts can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its solid-state behavior and its role in supramolecular chemistry.

Quantum Chemical Studies and Molecular Dynamics Simulations

Quantum chemical studies, such as those employing Density Functional Theory (DFT), are powerful computational tools for complementing experimental data and providing deeper insights into the electronic structure and properties of this compound. researchgate.net

These computational methods can be used to:

Optimize the molecular geometry: Predicting bond lengths and angles that can be compared with experimental data from X-ray diffraction. core.ac.uk

Calculate spectroscopic properties: Simulating NMR chemical shifts and vibrational frequencies (IR and Raman) to aid in the interpretation of experimental spectra. core.ac.ukmdpi.com

Investigate electronic properties: Determining parameters such as molecular orbital energies, electrostatic potential maps, and charge distributions, which help in understanding the reactivity of the molecule. The N-oxide group acts as an electron-withdrawing moiety, which influences the electron density of the pyrimidine ring.

Explore reaction mechanisms: Modeling reaction pathways and transition states to understand the energetics and mechanisms of reactions involving this compound. researchgate.net

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with solvent molecules. This is particularly relevant for understanding its behavior in solution and for studying the dynamics of any potential tautomeric equilibria.

Synthetic Utility of 2,4,6 Trimethylpyrimidine 1 Oxide in Complex Molecule Synthesis

Application as a Strategic Building Block for Heterocyclic Scaffolds

The chemical nature of 2,4,6-trimethylpyrimidine (B372508) 1-oxide allows it to be a precursor for a variety of other heterocyclic scaffolds. The N-oxide group can activate the methyl groups for condensation reactions or participate in rearrangements to afford different ring systems.

One notable application is in the synthesis of extended conjugated systems. For instance, 2,4,6-trimethylpyrimidine 1-oxide serves as a key intermediate in the preparation of 2,4,6-tristyrylpyrimidine. This transformation is achieved through a base-catalyzed condensation reaction with benzaldehyde (B42025), followed by a reduction step, typically with phosphorus trichloride, to remove the N-oxide oxygen. This method highlights the role of the N-oxide in activating the ring's methyl groups toward condensation.

Another significant synthetic application involves the photochemical rearrangement of this compound. Upon irradiation with ultraviolet (UV) light at a wavelength of 254 nm in a solvent like methanol (B129727), the compound undergoes a significant structural transformation. wur.nlresearchgate.net This process leads to ring contraction, yielding imidazole (B134444) derivatives. Specifically, the reaction produces 4(5)-acetyl-2,5(4)-dimethylimidazole as a major product, alongside 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine. wur.nlresearchgate.net This rearrangement provides a pathway from a six-membered pyrimidine (B1678525) ring to a five-membered imidazole ring, demonstrating the utility of the N-oxide as a latent functional group that facilitates complex skeletal reorganization. The reaction is believed to proceed through a highly unstable oxaziridine (B8769555) intermediate, which is a common feature in the photochemistry of azaaromatic N-oxides. wur.nl

Reaction TypeReagent(s)Product(s)Research Findings
Condensation 1. Benzaldehyde (Base-catalyzed)2. PCl₃ (Reduction)2,4,6-TristyrylpyrimidineServes as a precursor for extended conjugated systems. The N-oxide activates the methyl groups for condensation.
Photochemical Rearrangement UV light (254 nm) in Methanol1. 4(5)-Acetyl-2,5(4)-dimethylimidazole2. 1,2,4-Trimethyl-1,6-dihydro-6-oxopyrimidineProvides a synthetic route from a pyrimidine scaffold to imidazole and rearranged pyrimidinone heterocycles. wur.nlresearchgate.net The reaction is solvent-dependent; in benzene, the imidazole and an unknown compound are formed. wur.nlresearchgate.net

Participation in Cascade and Multicomponent Reactions

The synthetic utility of this compound extends to its involvement in reaction sequences where multiple bonds are formed in a single operation. These processes, particularly cascade reactions, are highly efficient for building molecular complexity.

The photochemical rearrangement of this compound into imidazole and pyrimidinone derivatives is a prime example of a cascade reaction. wur.nlresearchgate.net This transformation is not a simple conversion but a sequence of intramolecular reactions initiated by a single stimulus (UV light). The proposed mechanism for this cascade is as follows:

Photo-excitation: The molecule absorbs a photon, promoting it to an excited state.

Electrocyclization: The excited N-oxide undergoes an electrocyclic reaction, where the oxygen atom bonds to the C(2) position of the pyrimidine ring to form a transient, highly strained oxaziridine intermediate. wur.nl

Ring Opening & Rearrangement: This unstable oxaziridine intermediate rapidly rearranges, leading to the cleavage of the original pyrimidine ring and subsequent re-cyclization and bond migrations to form the final stable products, 4(5)-acetyl-2,5(4)-dimethylimidazole and 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine. wur.nlresearchgate.net

This entire sequence occurs in one pot without the isolation of intermediates, fitting the definition of a cascade reaction. It effectively transforms a simple starting material into significantly more complex heterocyclic structures.

While this compound is a documented participant in such cascade rearrangements, its application in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure, is not extensively reported in the scientific literature.

Conclusion and Future Perspectives in 2,4,6 Trimethylpyrimidine 1 Oxide Research

Synthesis of Knowledge in 2,4,6-Trimethylpyrimidine (B372508) 1-oxide Chemistry

2,4,6-Trimethylpyrimidine 1-oxide is a heterocyclic compound featuring a pyrimidine (B1678525) ring with three methyl substituents and an N-oxide group at the 1-position. Its synthesis is most commonly achieved through the direct N-oxidation of the parent heterocycle, 2,4,6-trimethylpyrimidine. This transformation is typically performed using oxidizing agents like meta-Chloroperoxybenzoic acid (m-CPBA) in solvents such as dichloromethane, which offers high selectivity for N-oxidation with yields reported between 85–92%. An alternative, more cost-effective method involves using hydrogen peroxide in acetic acid, sometimes with a tungstate (B81510) catalyst, though this may increase the risk of side reactions.

The established chemistry of this compound is dominated by its photochemical reactivity. Upon irradiation with 254 nm UV light, it undergoes a significant rearrangement. researchgate.netwur.nl In methanol (B129727), the reaction yields two primary products: 4(5)-acetyl-2,5(4)-dimethylimidazole and 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine. wur.nl However, when the reaction is conducted in benzene, only the imidazole (B134444) derivative is observed, alongside an unidentified byproduct. wur.nl This solvent-dependent outcome suggests a complex mechanistic pathway likely involving a highly reactive oxaziridine (B8769555) intermediate, which is a common feature in the photochemistry of azaaromatic N-oxides. wur.nlacs.org

The N-oxide functionality imparts unique electronic properties to the pyrimidine ring. The N⁺–O⁻ bond is highly polar, which can increase the water solubility of the molecule and allows it to form strong hydrogen bonds. nih.govacs.org This feature is critical in medicinal chemistry for modulating a drug's pharmacokinetic properties. nih.gov The methyl groups are electron-donating, which influences the compound's stability and reactivity, making it a suitable precursor for condensation reactions rather than an oxidant.

Reaction Type Conditions Products Key Findings
N-Oxidation m-CPBA, Dichloromethane, 0–25°CThis compoundHigh selectivity and yield (85-92%).
N-Oxidation H₂O₂, Acetic Acid, 60-80°CThis compoundCost-effective but lower yield (70-78%) with potential for di-oxidation.
Photochemical Rearrangement UV light (254 nm), Methanol4(5)-Acetyl-2,5(4)-dimethylimidazole, 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidineFormation of two distinct rearranged products. wur.nl
Photochemical Rearrangement UV light (254 nm), Benzene4(5)-Acetyl-2,5(4)-dimethylimidazoleRing contraction to an imidazole derivative is the main pathway. researchgate.netwur.nl

Identification of Promising Avenues for Future Research

While the foundational synthesis and photochemical behavior of this compound are established, numerous avenues for future research remain largely unexplored.

A primary area for investigation is its application in asymmetric catalysis . Chiral pyridine (B92270) N-oxides have been successfully employed as powerful Lewis base catalysts, activating organosilicon reagents for various transformations. encyclopedia.pubresearchgate.net The nucleophilic oxygen of the N-oxide is key to this reactivity. acs.org Developing chiral variants of this compound could unlock new catalytic systems. The influence of the two nitrogen atoms in the pyrimidine ring, compared to the single nitrogen in pyridine, could offer unique electronic properties and stereocontrol in catalytic cycles.

Another promising direction is the use of the N-oxide group as a directing group for C-H functionalization . The N-oxide moiety can act as a precursor for oxygen-centered radicals under photoredox catalysis, enabling the abstraction of hydrogen atoms from strong, unactivated C(sp³)–H bonds. acs.org Research could explore whether the N-oxide in this specific pyrimidine can direct the functionalization of its own methyl groups or act as an intermolecular catalyst for other substrates. This would represent a significant advance in synthetic methodology, providing a new tool for late-stage functionalization.

The medicinal chemistry potential of this compound and its derivatives is significantly underdeveloped. Heterocyclic N-oxides are an emerging class of therapeutic agents, with applications as anticancer, antibacterial, and anti-inflammatory agents. scispace.comnih.gov The N-oxide group can act as a bioisostere for a carbonyl group, forming critical hydrogen bonds with enzyme active sites, or serve as a prodrug motif that is reduced under specific biological conditions, such as hypoxia in tumors. nih.govnih.gov Systematic synthesis of derivatives and screening for various biological activities could reveal novel therapeutic leads.

Finally, the synthesis of novel materials using this compound as a building block is a compelling prospect. Its ability to serve as a precursor in condensation reactions to create extended conjugated systems has been noted. Further exploration into its use in creating fluorescent probes, coordination polymers, or liquid crystals could be fruitful. The unique electronic nature of the pyrimidine N-oxide core could lead to materials with interesting photophysical or electronic properties. rsc.org

Broader Impact on Organic and Medicinal Chemistry Methodologies

Research into this compound, while specific, can have a substantial broader impact on chemical methodologies. The study of its unique reactivity contributes to the fundamental understanding of heterocyclic chemistry , particularly the influence of multiple heteroatoms on the stability and reaction pathways of N-oxides. Comparing its photochemical and catalytic behavior to the more extensively studied pyridine N-oxides can provide deeper insights into structure-reactivity relationships. wur.nl

In medicinal chemistry , the exploration of pyrimidine N-oxides like this one expands the toolkit for drug design. The N-oxide functionality is a versatile tool for modulating solubility, membrane permeability, and metabolic stability. nih.govacs.org Demonstrating new biological activities for derivatives of this compound would further validate the pyrimidine N-oxide scaffold as a "privileged" structure in drug discovery, encouraging its wider adoption. scispace.com The success of drugs like Minoxidil, a pyrimidine N-oxide, highlights the therapeutic potential of this class of compounds. nih.gov

Furthermore, developing new synthetic methods centered around this molecule, such as novel C-H functionalization or catalytic cycles, contributes to the overarching goal of sustainable chemistry . Creating more efficient and selective reactions reduces waste and energy consumption. The use of N-oxides as catalysts or catalytic hydrogen atom transfer (HAT) agents is part of a modern trend toward using readily available, metal-free organic molecules to perform challenging chemical transformations. acs.org Success in this area would provide new, sustainable strategies applicable to a wide range of synthetic challenges in both academic and industrial settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2,4,6-Trimethylpyrimidine 1-oxide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of substituted pyrimidines often involves sequential functionalization. For example, 2,4,6-trimethylpyrimidine derivatives can be synthesized via Suzuki-Miyaura cross-coupling and Knoevenagel condensation starting from halogenated precursors (e.g., 2-chloro-4,6-dimethylpyrimidine). Reactivity differences between C2 and C4 positions allow selective modifications . The N-oxide group is likely introduced via oxidation of the parent pyrimidine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA), though specific protocols require validation. Yield optimization depends on solvent choice, temperature control, and stoichiometric ratios of reagents.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Compare chemical shifts of methyl groups and the deshielded pyrimidine ring protons due to N-oxide formation.
  • IR Spectroscopy : Identify the N-O stretch (~1250–1350 cm⁻¹) and compare with non-oxidized analogs.
  • X-ray Crystallography : Resolve the N-oxide geometry and methyl group orientations.
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
    • Physical properties like pKa (e.g., 1.99 for analogous pyridine N-oxide ) can further validate structural changes via titration.

Advanced Research Questions

Q. How do electronic effects of the N-oxide group influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The N-oxide group acts as an electron-withdrawing moiety, altering the pyrimidine ring’s electronic landscape. For example, C4 positions in methyl-substituted pyrimidines exhibit higher reactivity than C2 due to steric and electronic factors . Computational studies (DFT) can map charge distribution and predict regioselectivity for reactions like electrophilic substitution or cross-coupling. Experimental validation via kinetic monitoring or isotopic labeling is recommended.

Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) of this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects, measurement techniques, or impurities. Standardized approaches include:

  • Potentiometric Titration : Measure pKa under controlled ionic strength and temperature.
  • Solubility Studies : Use UV-Vis spectroscopy or gravimetric analysis in varied solvents.
  • Computational Validation : Compare experimental pKa with DFT-calculated acidity constants (e.g., using COSMO-RS models) .

Q. How can computational modeling predict the reactivity of this compound in catalytic or materials science applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and binding affinities. For instance, the N-oxide’s lone pairs may enhance coordination to metal centers in catalysis. Validate predictions with experimental data (e.g., XPS for oxidation states, cyclic voltammetry for redox behavior).

Comparative and Mechanistic Questions

Q. How does the electronic structure of this compound differ from non-oxidized analogs, and what experimental evidence supports these differences?

  • Methodological Answer : The N-oxide group increases ring electron deficiency, which can be quantified via:

  • NMR Chemical Shifts : Downfield shifts in pyrimidine protons.
  • Cyclic Voltammetry : Reduced electron density lowers reduction potentials.
  • X-ray Photoelectron Spectroscopy (XPS) : Higher binding energy for nitrogen in the N-oxide group.
    • Comparative studies with 2,4,6-Trimethylpyrimidine (non-oxidized) are critical .

Q. What are the challenges in scaling up synthetic routes for this compound while maintaining purity?

  • Methodological Answer : Scale-up challenges include:

  • Purification : Use preparative HPLC or recrystallization (e.g., acetic acid/water mixtures ).
  • Oxidation Control : Monitor reaction progress via TLC or in-situ IR to avoid over-oxidation.
  • Byproduct Management : Characterize impurities (e.g., di-oxides) via LC-MS and optimize quenching conditions.

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across different laboratories?

  • Methodological Answer : Standardize protocols by:

  • Detailed Reaction Logs : Document solvent purity, temperature gradients, and stirring rates.
  • Interlaboratory Comparisons : Share NMR and XRD data via open-access repositories.
  • Reference Standards : Use commercially available analogs (e.g., pyridine N-oxide derivatives ) for calibration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.